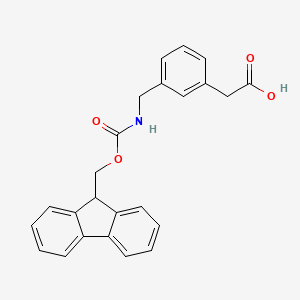

Fmoc-3-aminomethyl-phenylacetic acid

Beschreibung

Contextualizing Non-Canonical Amino Acids in Modern Peptide Chemistry

For decades, the synthesis of peptides and proteins was largely confined to the 20 proteinogenic amino acids. However, the field of peptide chemistry has undergone a paradigm shift with the increasing use of non-canonical amino acids (ncAAs). These unique building blocks offer a vast expansion of chemical diversity, allowing for the creation of peptides with enhanced therapeutic properties.

The incorporation of ncAAs can lead to:

Increased proteolytic stability: Modifying the peptide backbone can hinder the recognition and cleavage by proteases, prolonging the in vivo half-life of peptide drugs.

Improved receptor affinity and selectivity: The unique side chains and conformational constraints of ncAAs can lead to more precise interactions with biological targets.

Enhanced bioavailability: Modifications can be made to improve absorption and distribution within the body.

Novel structural motifs: ncAAs can be used to create well-defined secondary structures, such as turns and helices, which are crucial for biological activity.

Role of the Fmoc Protecting Group Strategy in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of the incoming amino acid to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the way peptides are made.

The Fmoc strategy offers several advantages:

Mild Cleavage Conditions: The Fmoc group is base-labile and can be removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This is in contrast to the harsher acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group strategy.

Orthogonality: The mild cleavage conditions of the Fmoc group are compatible with a wide range of acid-labile side-chain protecting groups. This "orthogonality" allows for the selective deprotection of either the N-terminus or the side chains, which is crucial for the synthesis of complex and modified peptides.

Automation: The reliability and efficiency of Fmoc chemistry have made it highly amenable to automated peptide synthesizers, enabling the rapid production of high-purity peptides.

Significance of Fmoc-3-aminomethyl-phenylacetic Acid as a Versatile Synthetic Intermediate

This compound serves as a key building block in the synthesis of custom peptides and peptidomimetics, finding applications in drug development and biological research. chemimpex.com Its unique structure allows for efficient coupling reactions, making it a valuable tool for researchers developing complex peptide sequences. chemimpex.com

The utility of this compound stems from its bifunctional nature. The carboxylic acid moiety allows for its incorporation into a growing peptide chain via standard amide bond formation. The Fmoc-protected aminomethyl group, once deprotected, provides a site for further functionalization or can act as a surrogate for a natural amino acid side chain, albeit with different spacing and flexibility.

In essence, this compound provides a molecular scaffold that can be used to:

Introduce conformational constraints: The phenyl ring can influence the local conformation of the peptide backbone, potentially stabilizing specific secondary structures.

Vary side-chain presentation: The aminomethyl group offers a different spatial arrangement compared to the alpha-amino acids, which can be critical for optimizing interactions with biological targets.

Serve as a linker: The compound can be used to connect different molecular entities, such as conjugating a peptide to a drug molecule or a labeling agent.

The growing interest in this and similar non-canonical amino acids underscores the continuous innovation in peptide chemistry, aimed at developing next-generation therapeutics and advanced functional materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)13-16-6-5-7-17(12-16)14-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLUJIUWRFNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373225 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631915-50-9 | |

| Record name | Fmoc-3-aminomethyl-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 3 Aminomethyl Phenylacetic Acid and Its Derivatives

Advanced Synthetic Strategies for Incorporating Aromatic Aminomethyl Moieties into Organic Frameworks

The introduction of aromatic aminomethyl groups into organic molecules is a fundamental challenge in synthetic chemistry. These moieties are often incorporated to mimic peptide bonds, introduce conformational constraints, or act as spacers in bioactive molecules. General strategies often begin with a precursor molecule containing a functional group that can be converted to an aminomethyl group. Common precursors include nitriles, which can be reduced to primary amines, or benzyl (B1604629) halides, which can undergo nucleophilic substitution with an azide (B81097) source followed by reduction.

Once the aminomethylphenylacetic acid scaffold is prepared, the amine is protected with the Fmoc group. This is typically achieved by reacting the amino acid with an activated Fmoc-reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, often in the presence of a mild base. google.com Silylation of the amino acid with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide can be employed to improve solubility and yield during the Fmoc protection step. google.com

Optimization of Coupling Reactions in Peptide Elongation Protocols

Fmoc-3-aminomethyl-phenylacetic acid is a valuable building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to introduce unique structural features. chemimpex.com The efficiency of its incorporation depends heavily on the optimization of the coupling reactions.

The standard Fmoc/tBu SPPS protocol is the most widely used method for peptide synthesis. peptide.com The process involves a cyclical series of steps performed on a solid support (resin).

The Fmoc-SPPS Cycle:

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduiris-biotech.de This exposes a free amine for the next coupling step. peptide.com The release of the fluorene (B118485) group can be monitored by UV spectroscopy to quantify the reaction's progress. iris-biotech.deuzh.ch

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. uci.edu

Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (such as this compound) is activated by a coupling reagent and then added to the resin. luxembourg-bio.com The activated acid reacts with the free amine on the resin-bound peptide to form a new peptide bond. luxembourg-bio.com

Washing: The resin is washed again to remove excess reagents and byproducts, completing the cycle. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. The tert-Butyl (tBu) group is a common choice for protecting reactive side chains of other amino acids in the sequence, as it is stable to the basic conditions of Fmoc removal but can be cleaved under strongly acidic conditions during the final cleavage from the resin.

Microwave-assisted solid-phase peptide synthesis has become a powerful tool for accelerating the synthesis of peptides, including those containing sterically hindered or "difficult" sequences. nih.govspringernature.comresearchgate.net The application of microwave energy significantly reduces the time required for both the coupling and deprotection steps. nih.govspringernature.comscilit.com

Coupling reactions that might take 30 minutes or longer at room temperature can often be completed in as little as 5 minutes with microwave heating. nih.govspringernature.com Similarly, Fmoc deprotection can be reduced from 15-20 minutes to around 3 minutes. nih.govspringernature.com This rapid synthesis not only increases throughput but can also improve the quality of the final product by minimizing aggregation and other side reactions that can occur during prolonged synthesis times. nih.govresearchgate.net Optimized methods for MW-SPPS help to control common side reactions like racemization and aspartimide formation. nih.govspringernature.com

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

| Coupling Time | 30 - 120 minutes | 5 - 10 minutes nih.govscilit.com |

| Deprotection Time | 15 - 30 minutes | 3 - 5 minutes nih.govspringernature.com |

| Temperature | Room Temperature | Elevated (e.g., 75 °C) biotage.com |

| Efficiency | Can be low for difficult sequences | High, reduces aggregation uzh.chnih.gov |

| Side Reactions | Prone to aggregation with long sequences | Minimized due to shorter reaction times nih.govspringernature.com |

This table provides a general comparison of reaction parameters in conventional versus microwave-assisted solid-phase peptide synthesis.

The choice of coupling reagent is crucial for achieving high efficiency and minimizing side reactions, particularly racemization, during amide bond formation. nih.gov These reagents activate the carboxylic acid group of the incoming Fmoc-amino acid, making it highly reactive towards the free amine on the peptide chain.

Common classes of coupling reagents include carbodiimides (like DIC) and aminium/uronium or phosphonium (B103445) salts (like HATU, HBTU, and TBTU), which are typically used with additives.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium salt-based reagent known for fast coupling times and low rates of racemization, making it suitable for hindered amino acids. nih.gov

DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide (B86325) that is often used in combination with an additive like HOBt or Oxyma to form an active ester, which then reacts with the amine. This combination helps to suppress racemization. nih.gov

HOBt (Hydroxybenzotriazole): A classic additive used with carbodiimides. It acts as a scavenger for reactive intermediates and forms an active ester that reduces the risk of racemization.

Oxyma (Ethyl cyano(hydroxyimino)acetate): A newer additive that serves as a superior alternative to HOBt, offering improved safety and efficiency while effectively suppressing racemization. nih.gov

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A uronium salt similar to HBTU, widely used for its effectiveness and reliability in promoting rapid peptide bond formation. publish.csiro.au

| Reagent | Class | Key Features & Applications |

| HATU | Uronium Salt | Very fast, low racemization. nih.gov Excellent for sterically hindered couplings. |

| DIC | Carbodiimide | Used with additives (e.g., HOBt, Oxyma) to form an active ester. nih.gov |

| HOBt | Additive | Traditional additive used to suppress racemization. |

| Oxyma | Additive | A safer and often more effective alternative to HOBt. nih.gov |

| TBTU | Uronium Salt | A reliable and efficient reagent for standard peptide couplings. publish.csiro.au |

This table summarizes common coupling reagents and additives used in Fmoc-SPPS.

Solution-Phase Synthesis Techniques for Accessing Complex Analogs

While solid-phase synthesis is dominant for linear peptides, solution-phase synthesis remains a valuable technique for creating complex analogs of this compound. In solution-phase synthesis, all reactions are carried out in a solvent, and the product is isolated and purified after each step. This method is more labor-intensive than SPPS but offers greater flexibility for multi-step reactions, the synthesis of non-linear structures, and large-scale production where purification of intermediates is necessary.

Enantioselective Synthesis Approaches for Structurally Related Aminophenylacetic Acid Scaffolds

While this compound itself is achiral at the carbon bearing the acetic acid group, the development of enantioselective methods is crucial for synthesizing structurally related chiral α-aminophenylacetic acid scaffolds. These methods aim to produce a single enantiomer of a chiral amine, which is vital for pharmacological applications.

Key strategies include:

Catalytic Asymmetric Reduction of Imines: Prochiral ketimines can be reduced to chiral amines using a chiral catalyst and a reducing agent (e.g., Hantzsch ester or transfer hydrogenation). This is a powerful method for establishing the stereocenter. nih.gov

Enzymatic Catalysis: Enzymes, such as monoamine oxidases, can be used in kinetic resolution processes to selectively oxidize one enantiomer of a racemic amine, leaving the other enantiomer in high purity. rsc.org

Asymmetric Strecker Reaction: The addition of a cyanide source to an imine in the presence of a chiral catalyst can produce enantioenriched α-amino nitriles, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov

Catalytic Asymmetric Hydroamidation: This modern approach can directly install an amino group across a double bond in an alkenyl boronate precursor, creating chiral α-aminoboronates which are versatile intermediates for α-amino acids. nih.gov

These advanced catalytic methods provide access to a wide range of structurally diverse and enantiomerically pure aminophenylacetic acid derivatives for various applications in drug discovery and materials science.

Applications of Fmoc 3 Aminomethyl Phenylacetic Acid in Contemporary Academic Research

Peptide Engineering and Biomolecular Design

The distinct structural characteristics of Fmoc-3-aminomethyl-phenylacetic acid make it a versatile building block for the synthesis of modified peptides and peptide-like molecules. Its application allows researchers to move beyond the canonical amino acid palette to create novel biomolecules with tailored properties.

Construction of Custom Peptide Sequences for Biological and Pharmacological Studies

This compound serves as a key component in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides for research. musechem.comchemimpex.com The Fmoc group provides essential protection for the amine, which can be selectively removed under mild basic conditions, allowing for the sequential addition of other amino acids to build a complex peptide chain. musechem.comnih.gov This process enables researchers to precisely insert the 3-aminomethyl-phenylacetic acid moiety at specific positions within a peptide sequence. chemimpex.com The incorporation of this non-natural amino acid is a critical strategy in pharmacological studies to probe peptide-protein interactions and to develop peptides with enhanced biological activity or stability.

Strategies for Modulating Peptide Conformation and Stability through Structural Integration

A primary goal in peptide design is to control the three-dimensional shape, or conformation, of the molecule, as this dictates its biological function. The integration of rigid structural motifs like 3-aminomethyl-phenylacetic acid is a key strategy to achieve this control. The phenyl ring restricts the rotational freedom of the peptide backbone, reducing its flexibility. This conformational constraint can be used to stabilize specific secondary structures, such as β-turns or sheets, or to pre-organize the peptide into a conformation that is optimal for receptor binding. While direct studies on the conformational effects of this specific molecule are specialized, the principle of using such spacers is well-established in the design of structurally defined cyclic peptides and other constrained analogues. nih.gov This approach allows for the creation of peptides with enhanced stability and more predictable structural features.

Medicinal Chemistry and Rational Drug Discovery

In the realm of drug discovery, this compound provides a sophisticated scaffold for constructing novel therapeutic candidates. Its utility extends from the synthesis of new chemical entities to their exploration in various disease models.

Design and Synthesis of Novel Therapeutic Agents

The phenylacetic acid moiety is a recognized structural component in a variety of established therapeutic agents. inventivapharma.com The use of this compound as a building block allows medicinal chemists to incorporate this valuable pharmacophore into larger, more complex molecules. chemimpex.com Its structure facilitates the introduction of additional functional groups, enabling the synthesis of bioactive compounds with potentially enhanced efficacy or novel mechanisms of action. chemimpex.com The ability to use this compound in standard peptide synthesis protocols makes it an efficient tool for generating libraries of new molecules for high-throughput screening and lead optimization in the drug discovery pipeline. chemimpex.com

Exploration of Drug Candidates in Disease Areas (e.g., Cancer Therapy, Antimicrobial Agents)

Research efforts have specifically leveraged this compound and related structures to explore new drug candidates in critical disease areas. chemimpex.com In oncology, for instance, derivatives of related phenoxy acetamide (B32628) compounds have been synthesized and evaluated as potential anticancer agents, showing the capacity to induce apoptosis (programmed cell death) in cancer cell lines. mdpi.com Similarly, the broader class of Fmoc-protected amino acids is used to generate diverse molecular libraries for screening against microbial pathogens. nih.gov The incorporation of the 3-aminomethyl-phenylacetic acid structure offers a pathway to develop novel antimicrobial agents with unique structures that may circumvent existing resistance mechanisms. chemimpex.com

Approaches for Targeting Specific Biological Pathways via Peptide-Based Modulators

The versatility of this compound makes it a valuable component in the synthesis of peptide-based modulators designed to target specific biological pathways. Its incorporation into a peptide sequence can introduce conformational constraints or serve as a scaffold for further functionalization, leading to enhanced binding affinity and selectivity for a particular biological target.

Peptide-based modulators are instrumental in studying and influencing cellular processes by interacting with proteins such as enzymes and receptors. The phenylacetic acid moiety of this compound can be used to mimic natural amino acid side chains or to introduce unnatural functionalities that can interact with specific pockets on a protein's surface. This is particularly useful in the design of enzyme inhibitors or receptor antagonists. For instance, peptides incorporating this building block can be synthesized to target protein-protein interactions (PPIs) that are crucial in disease signaling pathways. The aminomethyl group, once deprotected, offers a site for attaching other molecules, such as small molecule drugs or imaging agents, to create bifunctional modulators.

While specific, high-profile examples of blockbuster drugs developed directly from this compound are not the focus, its utility is evident in the academic exploration of novel therapeutic strategies. Researchers leverage this compound to systematically probe the structure-activity relationships of peptide ligands, thereby refining their design to achieve potent and selective modulation of biological pathways implicated in various diseases.

Chemical Biology and Advanced Molecular Probe Development

The unique characteristics of this compound have been particularly impactful in the field of chemical biology, where it contributes to the development of sophisticated molecular probes for studying and controlling biological systems.

Incorporation into Photoresponsive Peptides and Molecular Switches

A significant application of this compound is as a precursor in the synthesis of photoresponsive peptides and molecular switches. A key example is its use in creating azobenzene-containing amino acids. Through chemical modification, the aminomethylphenyl group can be converted into a phenylazo group, resulting in a compound like 3-[(3-aminomethyl)-phenylazo]phenylacetic acid (AMPP). This azobenzene (B91143) moiety can be switched between its trans and cis isomers using light of specific wavelengths.

When this photoswitchable unit is incorporated into a peptide backbone, it allows for the reversible photocontrol of the peptide's secondary structure and, consequently, its biological activity. For example, researchers have used an AMPP linker, derived from this compound, to replace turn-inducing segments in peptides. In the thermodynamically stable trans state, the peptide might adopt one conformation, while irradiation with UV light induces isomerization to the cis state, forcing the peptide into a different fold. This light-induced conformational change can be used to control peptide self-assembly, such as the formation of β-hairpin structures or amyloid-like fibrils.

| Isomer | Conformation | Biological Consequence |

| trans | Extended | Promotes peptide self-assembly into oligomers or fibrils. |

| cis | Bent | Induces well-defined monomeric structures like β-hairpins. |

Engineering of Photoactivatable Systems for Spatiotemporal Control of Biological Processes

The ability to control peptide structure with light, as described above, is the foundation for engineering photoactivatable systems that offer spatiotemporal control over biological processes. By incorporating a photoswitchable element derived from this compound into a bioactive peptide, researchers can turn its function "on" or "off" in a specific location and at a precise time.

This has profound implications for studying dynamic cellular events. For instance, a peptide inhibitor of a particular enzyme can be rendered inactive in its initial state. Upon irradiation of a specific cell or tissue with light, the peptide can be switched to its active conformation, inhibiting the enzyme only in the illuminated region. This allows for the precise dissection of the enzyme's role in complex biological pathways without the systemic effects of a conventional inhibitor. Such photoactivatable systems are invaluable tools for understanding processes like cell signaling, migration, and apoptosis with high precision.

Utilization in Bioconjugation Techniques for the Attachment of Biomolecules

This compound is also a useful tool in bioconjugation, the process of linking biomolecules to other molecules or surfaces. The compound possesses two key functional groups for this purpose: the carboxylic acid of the phenylacetic acid moiety and the primary amine of the aminomethyl group (after Fmoc deprotection).

The carboxylic acid can be activated to react with primary amines on other biomolecules, such as the lysine (B10760008) residues of a protein, to form a stable amide bond. Conversely, after the Fmoc group is removed, the newly exposed aminomethyl group can be coupled to the carboxylic acid groups of another molecule. This bifunctionality allows this compound to act as a versatile linker for creating a variety of bioconjugates.

For example, a peptide synthesized with this compound can be conjugated to a carrier protein to enhance its immunogenicity for antibody production. Alternatively, it can be used to attach a peptide to a solid support for use in affinity chromatography or to a fluorescent dye for imaging applications. The defined structure of the linker helps to maintain a specific distance and orientation between the conjugated molecules, which can be crucial for their function.

Materials Science and Functional Polymer Design

Development of Functional Polymers for Tailored Applications

In the realm of materials science, this compound serves as a monomer or a functionalizing agent for the development of advanced polymers with tailored properties. The phenylacetic acid backbone can be incorporated into polymer chains, such as polyamides, to impart specific mechanical or thermal characteristics.

The presence of the aminomethyl group (after Fmoc removal) provides a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer, tailoring its properties for specific applications. For example, hydrophilic groups can be attached to improve the polymer's biocompatibility for use in biomedical devices, or stimuli-responsive moieties can be introduced to create "smart" materials that change their properties in response to environmental cues like pH or temperature.

The ability to precisely introduce functionality into a polymer structure is critical for designing materials for applications such as drug delivery, tissue engineering, and biosensors. While this is an emerging area of application, the fundamental chemistry of this compound makes it a promising candidate for the rational design of such sophisticated functional polymers.

Creation of Advanced Materials for Controlled Release Systems

The unique structural characteristics of Fmoc-protected amino acids, including this compound, position them as valuable building blocks for the development of advanced biomaterials, particularly hydrogels for controlled drug delivery. researchgate.net These hydrogels are formed through the self-assembly of the Fmoc-amino acid derivatives into a three-dimensional network of nanofibers. scispace.commanchester.ac.uk This network creates a porous, highly hydrated scaffold that can encapsulate therapeutic molecules and release them over a sustained period. researchgate.netresearchgate.net

The process of drug release from these hydrogels is often biphasic, involving an initial stage dominated by the erosion of the hydrogel matrix, followed by a diffusion-controlled stage. researchgate.net The mechanical properties and release kinetics of the hydrogel can be finely tuned by altering factors such as the specific amino acid sequence, pH, and the inclusion of cross-linking agents. nih.govrsc.org For instance, research on Fmoc-tripeptide hydrogels demonstrated that cross-linking the material with genipin (B1671432), a natural cross-linking agent, resulted in a more efficient and sustained release of the model drug dexamethasone. nih.gov The porous and highly entangled fiber network observed in these cross-linked hydrogels is conducive to creating effective drug delivery systems. researchgate.netnih.gov

Studies have successfully incorporated various therapeutic agents into Fmoc-peptide hydrogels. One such study evaluated hydrogels made from Fmoc-diphenylalanine for the delivery of indomethacin (B1671933) (IDM), a non-steroidal anti-inflammatory drug. researchgate.net The research found that high concentrations of IDM could be loaded into the hydrogel during the self-assembly process, with the release mechanism being influenced by both hydrogel erosion and drug diffusion. researchgate.net These findings underscore the potential of using building blocks like this compound to construct injectable, self-healing matrices for targeted and controlled therapeutic release. researchgate.net

Table 1: Research Findings on Fmoc-Peptide Hydrogels for Controlled Release

| Fmoc-Peptide System | Encapsulated Drug | Key Research Findings |

|---|---|---|

| Fmoc-Phe₃ Based Hydrogels | Dexamethasone (DXM) | Cross-linking with genipin created a porous, entangled fiber network, leading to a more efficient and sustained drug release. nih.gov |

| Fmoc-diphenylalanine (Fmoc-FF) | Indomethacin (IDM) | Demonstrated a biphasic release profile, starting with hydrogel erosion and followed by diffusion-controlled release. researchgate.net |

| Fmoc-Peptide Derivatives | General Therapeutic Agents | Hydrogels can be formed that encapsulate and release drugs in a controlled manner, with potential applications in tissue engineering. researchgate.net |

Self-Assembly of Supramolecular Peptide Materials

The self-assembly of molecules into well-defined nanostructures is a cornerstone of creating functional biomaterials. researchgate.net this compound, like other Fmoc-modified amino acids, is an excellent building block for these materials due to the strong driving forces for self-assembly inherent in its structure. researchgate.netnih.gov The process is primarily governed by a combination of non-covalent interactions. nih.govnih.gov

A key interaction is the π-π stacking between the aromatic fluorenyl groups of the Fmoc moiety. manchester.ac.uknih.govnih.gov This hydrophobic interaction causes the molecules to associate in aqueous environments, forming the core of the resulting nanostructures. nih.gov This is complemented by the formation of hydrogen bonds between the peptide components, which stabilizes the structure, often leading to the formation of β-sheet secondary structures. manchester.ac.uknih.gov The collective action of these forces causes the individual molecules to organize into nanofibers or nanotubes. nih.gov As the concentration of these building blocks increases, the nanofibers entangle to form a complex three-dimensional network, resulting in the formation of a supramolecular hydrogel. scispace.commanchester.ac.uk

The final properties of the resulting material, such as its mechanical stiffness and stability, are highly dependent on the specific amino acid used and the conditions under which self-assembly occurs. nih.govrsc.org Researchers can modify the peptide sequence to introduce different functionalities and control the morphology of the self-assembled structures. scispace.com This ability to design and control the assembly process at the molecular level allows for the creation of bespoke materials tailored for specific applications in fields like tissue engineering and 3D cell culture. manchester.ac.uk

Table 2: Driving Forces in the Self-Assembly of Fmoc-Peptide Materials

| Interaction Type | Description | Role in Self-Assembly |

|---|---|---|

| π-π Stacking | Attraction between the aromatic rings of the fluorenyl groups. nih.govnih.gov | A primary driving force that initiates the association of molecules. manchester.ac.uknih.gov |

| Hydrogen Bonding | Formation of non-covalent bonds between peptide backbones. manchester.ac.uknih.gov | Stabilizes the assembly, often leading to the formation of β-sheet structures. nih.gov |

| Hydrophobic Interactions | The tendency of the nonpolar Fmoc group to aggregate in water. nih.gov | Contributes to the overall stability and formation of the fibrillar core. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between molecules. mdpi.com | Provides additional stability to the supramolecular structure. mdpi.com |

Neuroscience Research and Investigation of Neurotransmitter Systems

Application in Studies Related to Neurotransmitter Pathways

While direct studies detailing the use of this compound in neurotransmitter pathway investigations are not prevalent, its role as a versatile chemical building block is of significant value in this field. chemimpex.com The study of neurotransmitter pathways often requires the synthesis of custom peptides and peptidomimetics that can interact with specific receptors or enzymes within these pathways. chemimpex.com this compound provides a unique scaffold for creating such molecules.

Researchers in neuroscience can utilize this compound in solid-phase peptide synthesis to introduce specific structural motifs into a peptide sequence. chemimpex.comchemimpex.com By incorporating this non-natural amino acid derivative, scientists can design peptide analogues that may exhibit enhanced stability against enzymatic degradation, a common challenge in the study of neuropeptides. These stabilized peptides can serve as powerful tools to probe the function of specific receptors over longer periods in experimental models. For example, a peptide designed to mimic an endogenous neurotransmitter but with increased stability can be used to study the downstream signaling effects of sustained receptor activation, helping to map out complex neurotransmitter circuits. The ability to create these custom tools is crucial for advancing the understanding of neuronal communication. chemimpex.com

Elucidation of Mechanisms of Action for Neuroactive Compounds

Understanding how a neuroactive compound exerts its effects at a molecular level is fundamental to neuropharmacology. This compound can be instrumental in this process through its application in structure-activity relationship (SAR) studies. chemimpex.com SAR studies involve systematically modifying the chemical structure of a bioactive compound to determine which parts of the molecule are essential for its activity.

By using this compound as a component in the synthesis of analogues of a known neuroactive compound, researchers can explore how changes in structure, conformation, and charge distribution affect the compound's binding affinity to its target receptor or its modulatory effect on an ion channel. chemimpex.com For instance, the phenylacetic acid moiety can be used to alter the spacing between key functional groups within a molecule, providing insight into the spatial requirements of the receptor's binding pocket. The systematic synthesis and subsequent biological evaluation of a library of such analogues allow scientists to build a detailed model of the drug-receptor interaction. This knowledge is critical for optimizing lead compounds in drug discovery and for developing new therapeutics for neurological disorders with greater specificity and fewer side effects. chemimpex.com

Advanced Methodological Considerations and Challenges in Research Utilizing Fmoc 3 Aminomethyl Phenylacetic Acid

Design and Implementation of Cleavable Linkers in Fmoc-Based SPPS

The choice of a cleavable linker is paramount in Solid-Phase Peptide Synthesis (SPPS), as it dictates the C-terminal functionality of the final product and the conditions required for its release from the solid support. When incorporating Fmoc-3-aminomethyl-phenylacetic acid, the selection of the linker depends on the desired outcome, whether it be a C-terminal amide or a carboxylic acid.

For the synthesis of peptide amides, the Rink Amide resin is a prevalent choice. uci.eduescholarship.org This linker is stable under the basic conditions required for Fmoc-deprotection (typically 20% piperidine (B6355638) in DMF) but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), to yield a C-terminal amide. uci.eduescholarship.org The synthesis begins with the removal of the Fmoc group from the Rink Amide linker, followed by the coupling of the first amino acid, which could be this compound itself or another building block.

Conversely, to obtain a C-terminal carboxylic acid, acid-sensitive linkers like the 2-chlorotrityl chloride (2-CTC) resin or Wang resin are employed. uci.eduembrapa.br The 2-CTC resin is particularly advantageous as it allows for the attachment of the first Fmoc-amino acid under mild conditions, thus minimizing racemization. embrapa.br Cleavage from 2-CTC resin can be achieved with very dilute TFA (e.g., 1% in dichloromethane), which often allows for the peptide to be cleaved with its side-chain protecting groups still intact, a useful strategy for fragment condensation. researchgate.net The Wang resin represents another standard choice for producing C-terminal acids, requiring stronger TFA cleavage conditions, typically a cocktail containing 95% TFA and scavengers. embrapa.br

The general cycle for incorporating this compound or any other amino acid involves:

Deprotection: Removal of the N-terminal Fmoc group using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). nih.gov

Washing: Thorough washing of the resin to remove the piperidine and the dibenzofulvene-piperidine adduct. nih.gov

Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA), followed by its addition to the deprotected N-terminus on the resin. nih.gov

Washing: Final washes to remove excess reagents and byproducts, preparing the resin for the next cycle.

| Linker/Resin Type | C-Terminal Group | Cleavage Condition | Key Advantages |

| Rink Amide | Amide | High % TFA (e.g., 95%) | Standard for peptide amides; good stability. |

| 2-Chlorotrityl Chloride | Carboxylic Acid | Mildly acidic (e.g., 1% TFA, AcOH) | Mild cleavage allows for protected fragments; minimizes C-terminal racemization. |

| Wang | Carboxylic Acid | High % TFA (e.g., 95%) | Standard for peptide acids; robust and widely used. |

| Oxime Resin | Carboxylic Acid | Cyclization/Condensation | Useful for cyclic peptides and solution-phase fragment condensation. nih.gov |

Strategies for Minimizing Side Reactions and Enhancing Purity

The synthesis of complex peptides and peptidomimetics, especially those containing non-standard residues like this compound, is often plagued by side reactions that can significantly reduce yield and purity. Careful strategic planning is essential to mitigate these issues.

A primary concern during Fmoc-SPPS is aspartimide formation , which occurs when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection. nih.gov This can lead to a mixture of byproducts that are difficult to separate from the target peptide. While this compound does not itself cause this issue, its presence in a sequence adjacent to an aspartic acid residue does not prevent it. Mitigation strategies include using specialized protecting groups for the aspartic acid side chain or adding acidic modifiers to the piperidine deprotection solution. researchgate.net

Another common side reaction is diketopiperazine (DKP) formation . This occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the support as a cyclic molecule. This is particularly prevalent with sterically unhindered N-termini. Using a sterically bulky resin like 2-chlorotrityl chloride can inhibit this intramolecular reaction. uci.edu

Racemization , or the loss of chiral integrity, is a constant concern, especially during the activation step of coupling. The use of modern uronium/aminium-based coupling reagents such as HATU or HCTU, often in combination with an additive like HOAt, helps to suppress epimerization. nih.gov For residues particularly prone to racemization, pre-activation times should be minimized.

Finally, impurities in the starting materials, such as the Fmoc-amino acid derivatives themselves, can lead to undesired byproducts. For instance, trace amounts of free amino acids can lead to double incorporations, while residual acetic acid from the manufacturing process can cause N-terminal capping, prematurely terminating the chain growth. nih.gov Therefore, using high-purity building blocks is crucial for a clean synthesis. nih.gov

| Side Reaction | Cause | Common Sequences | Mitigation Strategy |

| Aspartimide Formation | Piperidine-catalyzed intramolecular cyclization | Asp-Gly, Asp-Ser, Asp-Asn | Use of specialized Asp protecting groups; addition of acidic modifiers to deprotection solution. nih.govresearchgate.net |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of resin-bound dipeptide | Proline or Glycine in first two positions | Use of 2-chlorotrityl chloride resin; coupling of a pre-formed dipeptide. uci.edu |

| Racemization | Over-activation of the carboxylic acid | His, Cys, and other sensitive residues | Use of additives like HOAt; minimizing pre-activation time; choice of coupling reagent (e.g., HATU). nih.govnih.gov |

| N-terminal Capping | Acylating impurities in reagents | All sequences | Use of high-purity Fmoc-amino acids and solvents. nih.gov |

Chromatographic and Spectroscopic Characterization of Conjugates

Following synthesis and cleavage from the solid support, the crude product containing the 3-aminomethyl-phenylacetic acid moiety must be purified and rigorously characterized to confirm its identity and purity. The primary techniques for this are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both analyzing the purity of the crude product and for its purification. The separation is based on the differential partitioning of the components between a nonpolar stationary phase (typically C18) and a polar mobile phase, usually a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier like TFA. The aromatic nature of the 3-aminomethyl-phenylacetic acid residue generally imparts significant hydrophobicity to the conjugate, leading to longer retention times on a C18 column. The purity of the final product is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized conjugate. Electrospray Ionization (ESI) is the most common ionization technique used for peptide-like molecules. researchgate.netnih.gov The analysis provides the mass-to-charge ratio (m/z) of the molecule, which can be used to determine its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide or peptidomimetic, confirming the incorporation of the 3-aminomethyl-phenylacetic acid residue at the correct position.

Below is a table of hypothetical characterization data for a small peptide conjugate containing a 3-aminomethyl-phenylacetic acid (Ampa) residue, with the sequence Ac-Gly-Ampa-Ala-NH₂.

| Analytical Technique | Parameter | Expected Result | Purpose |

| RP-HPLC | Retention Time (t_R) | Dependent on gradient and column; will be a single major peak. | Purity assessment and purification. |

| ESI-MS | [M+H]⁺ | Calculated: 349.18 Da | Confirmation of molecular weight. |

| HRMS | Exact Mass [M+H]⁺ | Calculated: 349.1825 Da | Confirmation of elemental composition (C₁₇H₂₅N₄O₄⁺). |

| MS/MS | Fragmentation Pattern | b- and y-ion series corresponding to the sequence. | Sequence verification. |

The combination of these chromatographic and spectroscopic techniques provides a comprehensive characterization of the final product, ensuring that the target molecule has been synthesized with the desired structure and a high degree of purity.

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 2-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic acid |

| Rink Amide Resin | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-aminomethyl Resin |

| 2-CTC Resin | 2-Chlorotrityl chloride Resin |

| Wang Resin | p-Alkoxybenzyl alcohol resin |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| DMF | N,N-Dimethylformamide |

| TFA | Trifluoroacetic acid |

Future Directions and Emerging Research Avenues

Integration with Orthogonal Protection Strategies for Enhanced Synthetic Flexibility

The future of complex peptide and molecule synthesis lies in the sophisticated use of orthogonal protection strategies, where specific protecting groups can be removed under distinct conditions without affecting others. peptide.comnih.gov Fmoc-3-aminomethyl-phenylacetic acid is intrinsically designed for such strategies. The base-labile nature of the Fmoc group allows for its selective removal in the presence of acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), which are commonly used to protect the side chains of amino acids. peptide.combiosynth.com This orthogonality is fundamental to solid-phase peptide synthesis (SPPS) and enables the precise and controlled assembly of complex peptide sequences. nih.gov

Future research will likely focus on expanding the repertoire of orthogonal protecting groups used in conjunction with this compound. This could involve the development of novel side-chain protecting groups that are removable under even milder or more specific conditions, such as enzymatic cleavage or light exposure. The integration of such strategies will provide chemists with an even greater degree of control over the synthetic process, facilitating the construction of highly modified and complex molecules with enhanced precision.

The table below illustrates the compatibility of the Fmoc group with other common protecting groups, highlighting its role in orthogonal synthesis schemes.

| Protecting Group | Chemical Class | Cleavage Condition | Orthogonal to Fmoc |

| Boc (tert-butyloxycarbonyl) | Carbamate | Mild Acid (e.g., TFA) | Yes |

| tBu (tert-butyl) | Ether/Ester | Strong Acid (e.g., TFA) | Yes |

| Trt (Trityl) | Ether | Mild Acid | Yes |

| Cbz (Carboxybenzyl) | Carbamate | Hydrogenolysis | Yes |

This inherent compatibility underscores the potential of this compound as a key component in the next generation of complex synthetic endeavors, enabling the creation of novel peptides and other macromolecules with precisely tailored properties and functions.

Development of Combinatorial Libraries Utilizing this compound Derivatives for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has become an indispensable tool in drug discovery and materials science. creative-peptides.com The generation of vast libraries of diverse compounds allows for the rapid identification of molecules with desired biological activities or material properties. acs.org this compound, as a non-natural amino acid, is an ideal candidate for incorporation into combinatorial libraries to expand their chemical diversity. chemimpex.comacs.org

Future research will focus on the synthesis of a wide array of this compound derivatives, where the phenyl ring or the acetic acid moiety is functionalized with different substituents. These derivatives can then be used as building blocks in the solid-phase synthesis of peptide and peptidomimetic libraries. The inclusion of such unique structural motifs significantly increases the structural and functional diversity of the library, enhancing the probability of identifying novel hit compounds in HTS campaigns. nih.govnih.gov

The development of advanced HTS platforms will be crucial for the efficient screening of these large and complex libraries. creative-peptides.com These platforms will enable the rapid evaluation of millions of compounds for their interaction with biological targets or for their material properties. acs.org The synergy between the synthetic versatility of this compound derivatives and the power of HTS is expected to accelerate the discovery of new therapeutic agents and functional materials.

Advancements in Photoresponsive Bioconjugates and Biosensors

The ability to control biological processes with spatial and temporal precision is a major goal in chemical biology. Photoresponsive molecules, which change their properties upon light irradiation, offer a powerful tool to achieve this control. nih.gov The incorporation of photoresponsive units into biomolecules allows for their function to be turned on or off with light. researchgate.net

This compound can serve as a scaffold for the development of novel photoresponsive bioconjugates. The phenyl ring can be modified with photo-cleavable or photo-isomerizable groups. For instance, the introduction of a nitrobenzyl group could create a photo-cleavable linker, allowing for the light-induced release of a conjugated molecule. sumitbiomedical.comiris-biotech.de Alternatively, the incorporation of an azobenzene (B91143) moiety could lead to photo-switchable peptides whose conformation and activity can be modulated by light. acs.org

These photoresponsive bioconjugates have potential applications in the development of sophisticated biosensors. For example, a biosensor could be designed where the binding of an analyte to a receptor triggers a conformational change that is then reported by a photoresponsive element. The use of this compound derivatives in the construction of such biosensors could lead to new diagnostic tools with high sensitivity and selectivity. chemimpex.commdpi.com

Exploration of Novel Applications in Targeted Therapeutic Delivery beyond Peptides

Targeted drug delivery aims to increase the therapeutic efficacy of drugs while minimizing their side effects by delivering them specifically to the site of action. chemimpex.com this compound has the potential to be a key component in the design of novel targeted therapeutic delivery systems that extend beyond traditional peptide-based approaches. chemimpex.com

The phenylacetic acid moiety of the molecule can be utilized as a versatile linker to conjugate targeting ligands, such as antibodies or small molecules, with therapeutic agents. The aminomethyl group provides a convenient handle for further chemical modification, allowing for the attachment of imaging agents or other functional moieties. This modular design enables the construction of multifunctional drug delivery systems with tailored properties.

Future research in this area will likely focus on the development of non-peptidic drug conjugates based on the this compound scaffold. This could involve the attachment of small molecule drugs, nucleic acids, or even nanoparticles. The versatility of this building block will allow for the creation of a wide range of targeted therapeutic agents for the treatment of various diseases, including cancer and infectious diseases. chemimpex.com

Potential Contributions to Biomaterials and Regenerative Medicine Research

The field of biomaterials and regenerative medicine seeks to develop materials that can support and promote the regeneration of damaged tissues and organs. Fmoc-amino acids have been shown to self-assemble into hydrogels, which are water-swollen polymer networks that can mimic the extracellular matrix and provide a suitable environment for cell growth and tissue regeneration. rsc.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net

This compound is a promising candidate for the development of novel biomaterials. The self-assembly of this molecule, driven by π-π stacking of the Fmoc groups and hydrogen bonding, can lead to the formation of nanofibers and hydrogels. mdpi.comnih.gov The properties of these hydrogels, such as their mechanical strength and biocompatibility, can be tuned by modifying the structure of the molecule. nih.gov

Future research will explore the functionalization of this compound to create "smart" biomaterials that can respond to biological cues or external stimuli. For example, the incorporation of cell-adhesive peptides or growth factors could enhance the regenerative potential of the hydrogels. Furthermore, the development of injectable hydrogels based on this molecule could provide a minimally invasive approach for tissue repair. The versatility of this compound makes it a valuable building block for the next generation of biomaterials for a wide range of applications in regenerative medicine. nih.gov

Q & A

Q. What are the standard synthetic routes for Fmoc-3-aminomethyl-phenylacetic acid, and what critical steps ensure high yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination, intramolecular acetalization, and elimination of anomeric substituents, followed by hydrogenation and ester hydrolysis. For example, a five-step route starting from serine methyl ester derivatives has been optimized to achieve enantiopure products. Key steps include:

Q. How is the optical purity of this compound verified in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard. For instance, coupling the compound with (S)-(-)-1-phenylethylamine forms diastereomeric derivatives, which are separated and quantified via HPLC. A resolution factor (Rs) >1.5 confirms enantiopurity .

Q. What are the recommended storage conditions and incompatible materials for this compound?

- Methodological Answer :

- Storage : +4°C in airtight containers to prevent moisture absorption and degradation .

- Incompatible Materials : Strong acids/bases, oxidizing agents (e.g., peroxides), and high temperatures (>40°C) can trigger decomposition. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers address contradictions in coupling efficiency during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Coupling efficiency discrepancies often arise from steric hindrance or protecting group incompatibility. Strategies include:

Q. How can experimental design assess the stability of this compound under varying conditions (e.g., pH, temperature)?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC.

- pH Stability : Prepare buffered solutions (pH 2–9), monitor hydrolytic cleavage by <sup>1</sup>H-NMR.

- Data Interpretation : Use Arrhenius plots to predict shelf life under standard conditions .

Q. What strategies enable the incorporation of this compound into peptidomimetic scaffolds while maintaining backbone rigidity?

- Methodological Answer :

- Backbone Modifications : Replace α-carbon with cyclohexyl or morpholine groups to mimic β-strand conformations.

- SPPS Compatibility : Use Rink amide resin and iterative Fmoc deprotection (20% piperidine/DMF) to ensure stepwise elongation.

- Structural Validation : Circular dichroism (CD) or X-ray crystallography confirms secondary structure mimicry .

Q. How can researchers synthesize and validate analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Design : Introduce fluorinated (e.g., 3-fluorophenyl) or electron-withdrawing groups (e.g., nitro) at the phenyl ring.

- Synthetic Routes : Modify reductive amination precursors or employ Suzuki-Miyaura cross-coupling for aryl diversification.

- Validation : Compare IC50 values in target assays (e.g., enzyme inhibition) and compute binding affinity via molecular docking .

Notes on Data Gaps and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.